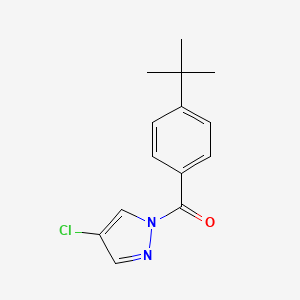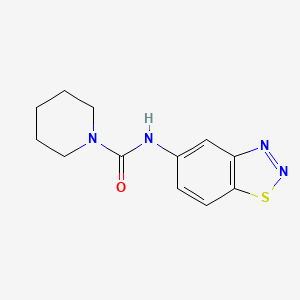![molecular formula C21H32N2O4 B5526253 [(3R*,4R*)-1-[3-(3-methoxy-4-methylphenyl)propanoyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5526253.png)
[(3R*,4R*)-1-[3-(3-methoxy-4-methylphenyl)propanoyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Recent approaches in the synthesis of complex organic structures often involve propargylic alcohols due to their distinct reactivity, offering diverse possibilities for constructing polycyclic systems, including heterocycles like pyridines and quinolines, which are significant in medicinal chemistry and drug discovery. These methodologies can shed light on the synthesis strategies applicable to our compound of interest (Mishra, Nair, & Baire, 2022).
Molecular Structure Analysis
The molecular structure of complex organic compounds like [(3R*,4R*)-1-[3-(3-methoxy-4-methylphenyl)propanoyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol plays a crucial role in determining their chemical reactivity and potential applications. Techniques and insights into the analysis of such structures can be derived from studies focusing on the molecular mechanisms and structure-reactivity relationships in organic synthesis, particularly those involving methoxyphenols, a related compound class (Liu, Chen, & Chen, 2022).
Chemical Reactions and Properties
The chemical reactivity and properties of our compound are likely influenced by its structural features, such as the morpholinyl and pyrrolidinyl groups. Research on similar compounds, particularly those involving methanol and its derivatives, provides insights into potential reactions, including oxidation and substitution processes, which are central to understanding the compound's behavior and applications (Cohen, Volpe, & Abruña, 2007).
Physical Properties Analysis
The physical properties of complex molecules like [(3R*,4R*)-1-[3-(3-methoxy-4-methylphenyl)propanoyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol, such as solubility, melting point, and stability, are essential for their practical application. Studies on the physical properties of methanol and related compounds offer a foundation for predicting and analyzing those of our compound of interest, facilitating its application in various fields (García, Arriola, Chen, & de Luna, 2021).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity towards other substances, potential for chemical modifications, and stability under different conditions, is crucial for the application and handling of [(3R*,4R*)-1-[3-(3-methoxy-4-methylphenyl)propanoyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol. Insights into these aspects can be drawn from comprehensive reviews and studies on the chemical behavior of methanol and its derivatives in various reactions and conditions (Li et al., 2023).
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Applications
- Research has demonstrated the use of morpholine and pyrrolidine derivatives in the synthesis of compounds with potential applications in medicinal chemistry. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones can be utilized in preparing agrochemicals or medicinal compounds, highlighting a method for developing potentially bioactive structures (Ghelfi et al., 2003).
Chemical Synthesis Techniques
- The creation of Mannich base derivatives related to insect growth regulators and anti-leukemic and antimitotic benzyl-1,3-benzodioxole derivatives showcases the adaptability of morpholine in synthesizing biologically relevant compounds (Jurd, 1985).
Advanced Material Research
- Studies on the dielectric spectroscopy of binary liquid mixtures, including methanol with morpholine, highlight the importance of these compounds in understanding the physical properties of solutions, which is crucial for various applications in material science (Syal et al., 1997).
Catalysis and Reaction Mechanisms
- Research on nucleophile-assisted cyclization catalyzed by gold(I) illustrates the utility of morpholine derivatives in facilitating complex organic reactions, leading to the formation of structures with significant pharmacophore scaffolds. This highlights the role of such compounds in innovative synthetic strategies (Matouš et al., 2020).
Imaging and Diagnostic Agents
- The synthesis of specific morpholine derivatives for imaging applications in diseases like Parkinson's disease underlines the potential of these compounds in developing diagnostic tools. This is exemplified by the synthesis of PET agents for imaging LRRK2 enzyme, which could advance Parkinson's disease diagnostics (Wang et al., 2017).
Eigenschaften
IUPAC Name |
1-[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-3-(3-methoxy-4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O4/c1-16-3-4-17(11-20(16)26-2)5-6-21(25)23-13-18(19(14-23)15-24)12-22-7-9-27-10-8-22/h3-4,11,18-19,24H,5-10,12-15H2,1-2H3/t18-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJULEUXCXFPLO-RTBURBONSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CC(C(C2)CO)CN3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2C[C@H]([C@H](C2)CO)CN3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R*,4R*)-1-[3-(3-methoxy-4-methylphenyl)propanoyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

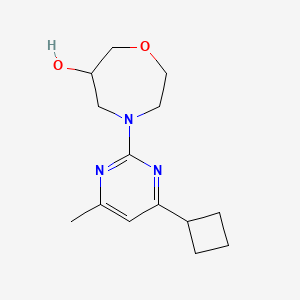
![N-benzyl-3-isopropyl-1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526172.png)
![4-amino-2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-pyrimidinecarbonitrile](/img/structure/B5526181.png)
![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5526187.png)
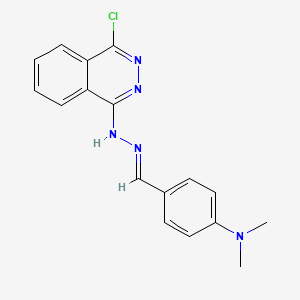
![(1R*,3S*)-3-methoxy-3-methyl-7-[3-(3-thienyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5526196.png)
![(3aS*,10aS*)-2-(3-fluoropyridin-4-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5526204.png)
![3-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5526212.png)

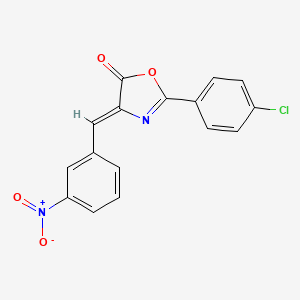
![8-[(3-methylisoxazol-5-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5526229.png)
![N'-[2-(3,5-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B5526238.png)
